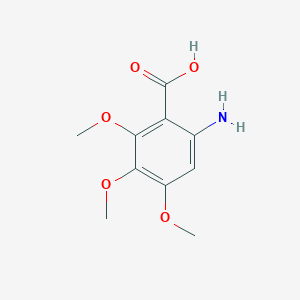

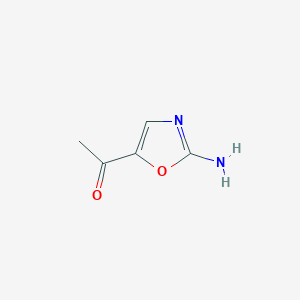

1-(2-氨基-1,3-噁唑-5-基)乙酮

描述

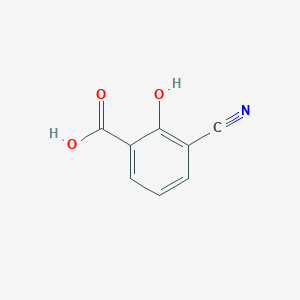

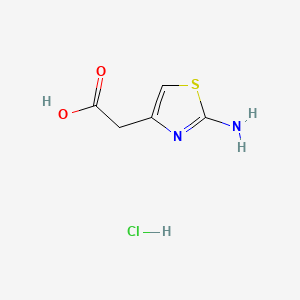

1-(2-Amino-1,3-oxazol-5-yl)ethanone is a heterocyclic compound that features an oxazole ring, a five-membered aromatic ring containing both nitrogen and oxygen atoms. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of related oxazole derivatives has been explored in recent studies. A novel method for synthesizing 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones has been developed, which involves a consecutive three-component synthesis starting from propargyl amine and acid chlorides. This process is based on an amidation-coupling-cycloisomerization (ACCI) sequence, which is a multi-step reaction that efficiently constructs the oxazole ring .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is typically confirmed using various spectroscopic methods. For instance, the structures of some newly synthesized compounds have been elucidated using FT-IR, 1H/13C NMR-spectroscopic methods, including COSY, HSQC, and HMBC experiments . These techniques allow for the detailed analysis of the molecular framework and the confirmation of the expected chemical structure.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions. For example, the reaction of 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine (TEA) under reflux conditions in ethanol provides a convenient synthesis route for related compounds . This demonstrates the reactivity of the oxazole ring and its utility in creating complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their heterocyclic structure. These compounds often exhibit significant antimicrobial activity, which is a valuable property in pharmaceutical applications. For instance, some synthesized oxazole derivatives have shown potential activity against both bacteria and fungi, which is comparable to standard drugs like Cefotaxime and Nystatin . The antimicrobial properties are likely due to the presence of the oxazole ring and its interaction with biological targets.

科学研究应用

新型合成方法

1-(2-氨基-1,3-噁唑-5-基)乙酮参与了创新的合成方法。例如,从丙炔胺和酸氯化物出发,利用酰胺化-偶联-环异构化(ACCI)序列进行新型三组分合成1-(杂)-芳基-2-(2-(杂)芳基-噁唑-5-基)乙酮,(Merkul & Müller, 2006)。

抗菌活性

研究探索了从1-(2-氨基-1,3-噁唑-5-基)乙酮衍生的化合物的抗菌性质。一项研究合成了1-(2-羟基-3,5-双((3-亚硫代噻唑-5-基)氨基)苯基)乙酮,并对其在革兰氏阳性和革兰氏阴性细菌中的抗性进行了测试(Wanjari, 2020)。

对映体的不对称合成

该化合物用于对映体的不对称合成。一项研究专注于将2,2,2-三氟-1-呋喃-2-基乙酮转化为肟和肟醚,从而得到2,2,2-三氟-1-呋喃-2-基乙胺的对映体(Demir, Seşenoğlu, & Gerçek-Arkin, 2001)。

衍生物的生物活性

1-(2-氨基-1,3-噁唑-5-基)乙酮的衍生物表现出显著的生物活性。例如,从1-(6-溴-3-甲基-1,3-噻唑并[3,2-a]苯并咪唑-2-基)乙酮衍生的化合物显示出强大的免疫抑制和免疫刺激作用(Abdel‐Aziz等,2011)。

抗结核活性

一些研究突出了1-(2-氨基-1,3-噁唑-5-基)乙酮衍生物的抗结核活性。类似2-(苯并[d]噁唑-2-基硫)-1-(3-(4-氟-3-甲基苯基)-5-(取代芳基)-4,5-二氢-1H-吡唑-1-基)乙酮的化合物在这一领域显示出潜力(Venugopal, Sundararajan, & Choppala, 2020)。

杂环化合物的合成

该化合物还用于合成各种杂环化合物,如1,3,4-噁二唑和1-(2-(4-取代苯基氨基)-咪唑并[2,1-b]苯并噁唑-3-基)乙酮,对药物化学领域做出了重要贡献(Younis, 2011)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is known that the oxazole ring in the compound can act as a nucleophile, reacting with electrophiles. This suggests that the compound might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including those involved in antimicrobial and antimonooxidase activities .

Result of Action

Similar compounds have been reported to have antimicrobial and antimonooxidase effects .

属性

IUPAC Name |

1-(2-amino-1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXULNSJILNIAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517650 | |

| Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-1,3-oxazol-5-YL)ethanone | |

CAS RN |

87005-17-2 | |

| Record name | 1-(2-Amino-1,3-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)